

# Application Notes and Protocols for Studying CFTR Coupling Mechanisms Using VPM-p15

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## Compound of Interest

Compound Name: VPM-p15

Cat. No.: B15603103

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## Introduction

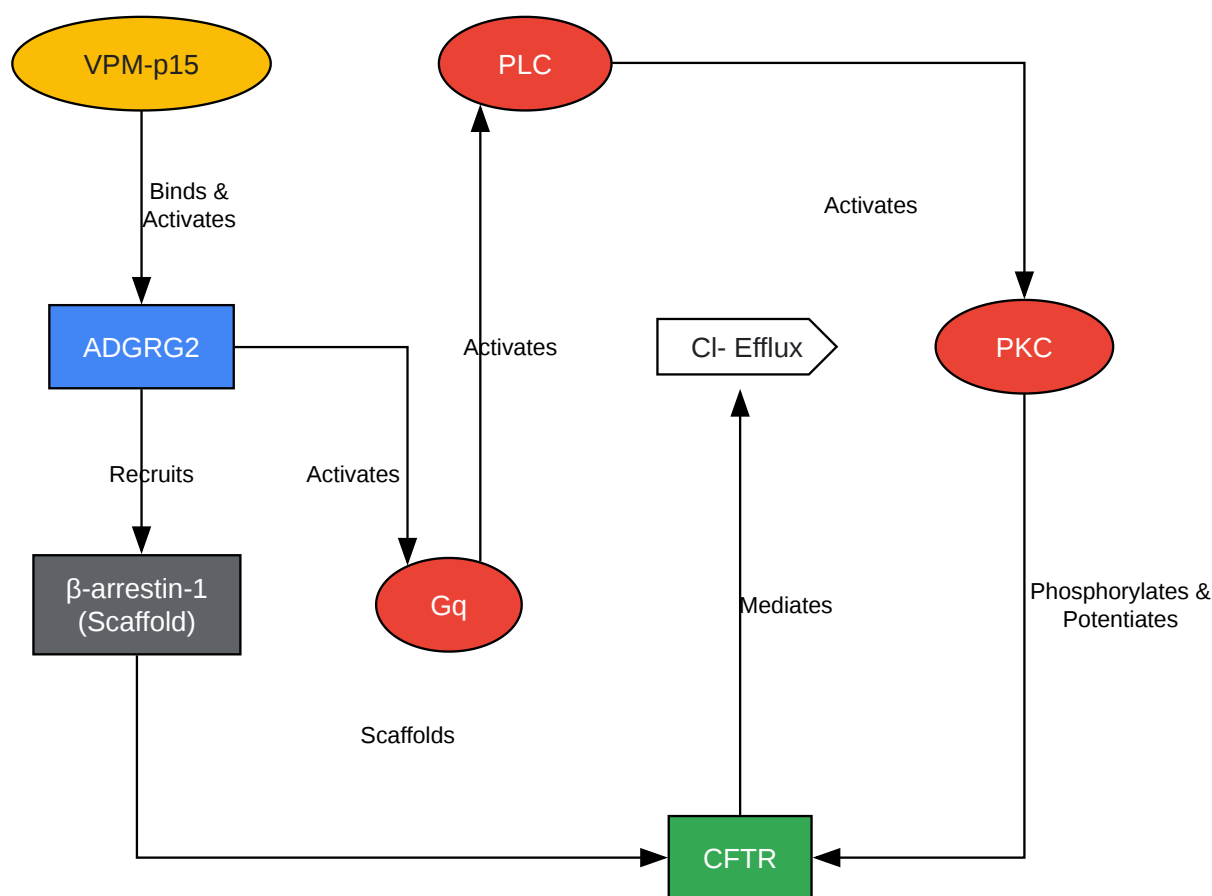
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel, and its dysfunction leads to cystic fibrosis.[1][2][3] The regulation of CFTR channel gating is complex, involving phosphorylation and nucleotide binding.[1][4] Recent research has uncovered a novel regulatory mechanism involving the adhesion G protein-coupled receptor ADGRG2 (also known as GPR64). ADGRG2 is essential for male fertility and functions by forming a signaling complex with CFTR to regulate fluid and ion homeostasis in the efferent ductules.[5]

**VPM-p15** is a potent and specific synthetic peptide agonist designed to activate ADGRG2.[6][7][8] It is an optimized version of the endogenous tethered agonist p15, with significantly improved binding affinity.[6][7] By activating ADGRG2, **VPM-p15** serves as a valuable chemical tool to investigate the ADGRG2-CFTR signaling cascade, explore the physiological consequences of this coupling, and screen for potential therapeutic modulators. These notes provide detailed protocols for utilizing **VPM-p15** to dissect this important signaling pathway.

## Signaling Pathway of ADGRG2-CFTR Coupling

The activation of ADGRG2 by **VPM-p15** initiates a signaling cascade that modulates CFTR activity. This process is mediated by Gq and  $\beta$ -arrestin-1.  $\beta$ -arrestin-1 acts as a scaffold, facilitating the formation of the ADGRG2-CFTR complex in the apical membrane.[5] The

activation of Gq leads to the stimulation of Phospholipase C (PLC) and subsequently Protein Kinase C (PKC), which in turn increases CFTR-mediated chloride currents.[5]



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**VPM-p15** induced ADGRG2-CFTR signaling pathway.

## Quantitative Data

The following table summarizes key quantitative data related to ADGRG2 agonists and the physiological impact of ADGRG2-CFTR coupling dysfunction.

Parameter	Description	Value	Reference
VPM-p15	An optimized peptide agonist for ADGRG2.	Sequence: VS-{Phe(4-Me)}-GILLDLSRTSLP	[8]
IP15	A further optimized peptide agonist derived from VPM-p15.	10,000-fold increase in binding affinity compared to VPM-p15.	[6][9]
Efferent Ductule pH	pH of luminal fluid in wild-type (WT) vs. ADGRG2 knockout (Adgrg2-/Y) mice.	WT: 7.2, Adgrg2-/Y: 7.6	[5]

## Experimental Protocols

### Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify ADGRG2-CFTR Interaction

This protocol details the procedure to confirm the physical association between ADGRG2 and CFTR in response to **VPM-p15** stimulation.

Materials:

- HEK293 cells co-transfected with tagged ADGRG2 and CFTR constructs.
- **VPM-p15** peptide (MedChemExpress, Cat. No.: HY-P10365).[8]
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Antibody against the ADGRG2 tag (e.g., anti-FLAG).
- Antibody against CFTR.
- Protein A/G magnetic beads.
- SDS-PAGE and Western blotting reagents.

#### Procedure:

- **Cell Culture and Treatment:** Culture HEK293 cells co-expressing tagged ADGRG2 and CFTR. Treat cells with an effective concentration of **VPM-p15** (e.g., 1-10  $\mu$ M) for a predetermined time (e.g., 15-30 minutes). Include an untreated control group.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
- **Clarification:** Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
- **Immunoprecipitation:**
  - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
  - Incubate the pre-cleared lysate with the anti-ADGRG2 tag antibody overnight at 4°C with gentle rotation.
  - Add protein A/G beads and incubate for another 2-4 hours at 4°C.
- **Washing:** Pellet the beads and wash them 3-5 times with wash buffer (lysis buffer with lower detergent concentration).
- **Elution:** Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
- **Western Blotting:** Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-CFTR antibody to detect the co-immunoprecipitated protein.

## Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures changes in CFTR-mediated chloride currents in response to ADGRG2 activation by **VPM-p15**.

#### Materials:

- Cells expressing both ADGRG2 and CFTR (e.g., transfected HEK293 or epithelial cell lines).
- Patch-clamp rig (amplifier, micromanipulator, perfusion system).
- Borosilicate glass capillaries for pipette fabrication.
- Intracellular solution (CsCl-based, containing Mg-ATP and GTP).
- Extracellular solution (NMDG-Cl-based).
- **VPM-p15** stock solution.
- PKC inhibitor (e.g., Ro 31-8220) for mechanism-based studies.<sup>[5]</sup>

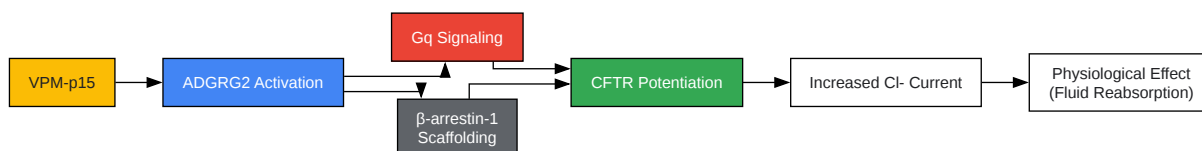
#### Procedure:

- **Cell Preparation:** Plate cells on glass coverslips suitable for microscopy and patch-clamping.
- **Pipette Preparation:** Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
- **Seal Formation:** Approach a single cell with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
- **Whole-Cell Configuration:** Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
- **Baseline Recording:** Clamp the cell at a holding potential of -60 mV. Record baseline currents. Apply voltage steps (e.g., from -100 mV to +100 mV) to establish a baseline current-voltage (I-V) relationship.
- **VPM-p15 Application:** Perfuse the cell with the extracellular solution containing **VPM-p15** (e.g., 10 μM).
- **Data Acquisition:** Record the current response. Once a stable-state current is reached, record the I-V relationship again.

- Inhibitor Application (Optional): To confirm the pathway, pre-incubate cells with the PKC inhibitor Ro 31-8220 before applying **VPM-p15** and observe the diminished response.<sup>[5]</sup>
- Data Analysis: Subtract the baseline current from the stimulated current to isolate the **VPM-p15**-induced current. Plot the I-V curve to confirm the characteristics of the CFTR chloride channel.

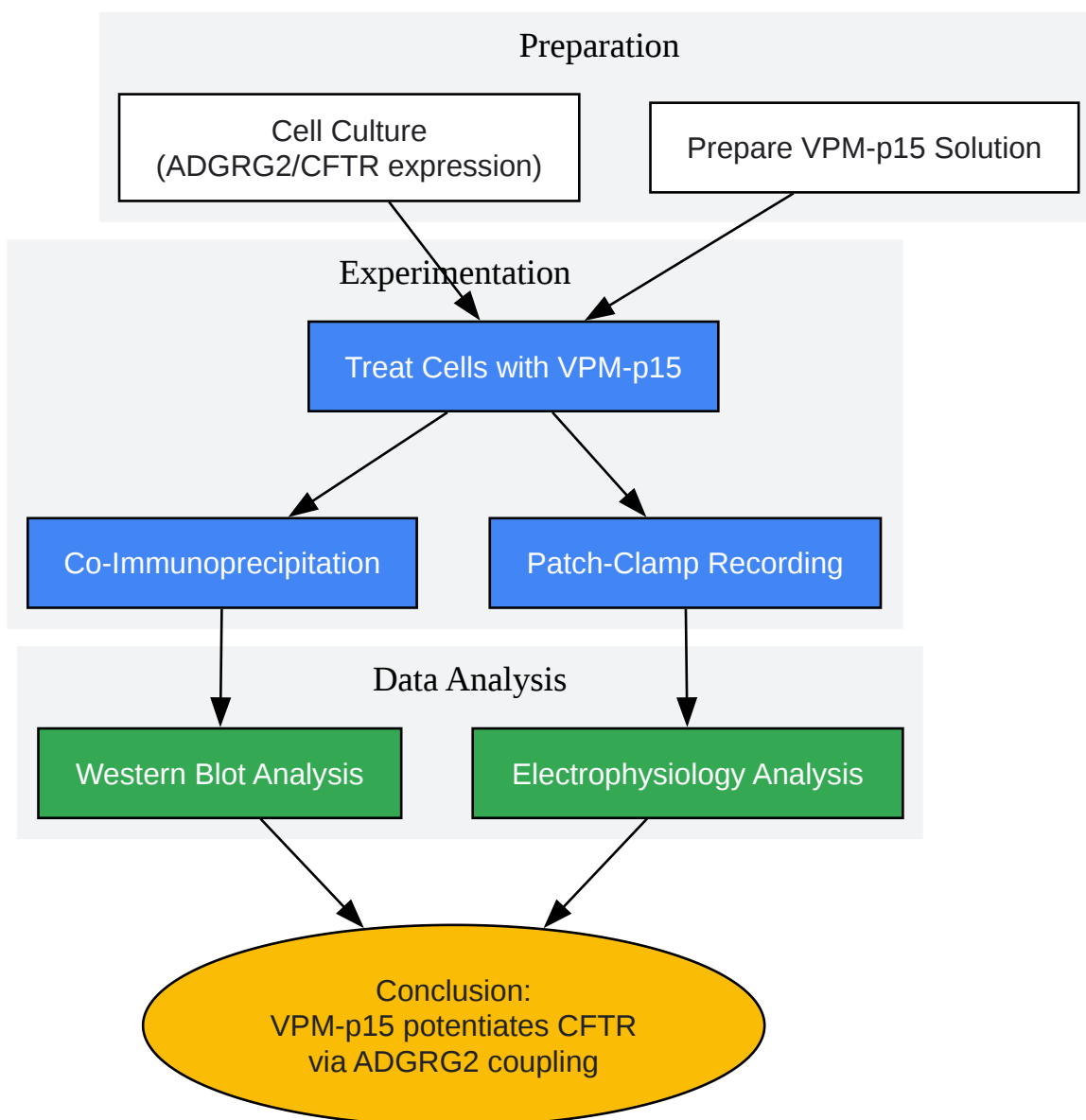
## Experimental and Logical Workflows

The following diagrams illustrate the logical framework and a typical experimental workflow for using **VPM-p15** to study CFTR.



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Logical relationship of **VPM-p15** action on CFTR.



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